molecular formula C24H22N2O5S2 B1139099 ML 145

ML 145

Cat. No.: B1139099
M. Wt: 482.6 g/mol
InChI Key: COFMYJWNXSFLKQ-QIROLCGISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ML 145 involves several steps, including the formation of the thiazolidinone ring and subsequent functionalization. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

ML 145 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ML 145 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the GPR35 receptor and its role in various chemical pathways.

    Biology: Employed in research to understand the biological functions of GPR35 and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to GPR35 dysfunction.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting GPR35

Comparison with Similar Compounds

ML 145 is unique due to its high selectivity for the GPR35 receptor compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFMYJWNXSFLKQ-QIROLCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of ML-145?

A1: ML-145 is a potent and selective antagonist of GPR35. [, ]

Q2: How does ML-145 interact with GPR35?

A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.

Q3: What are the downstream effects of GPR35 antagonism by ML-145?

A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:

  • Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []
  • Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []
  • Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []

Q4: What is the molecular formula and weight of ML-145?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.

Q5: Are there known structural analogs of ML-145 with different GPR35 activity?

A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.

Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?

A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.

Q7: What in vitro models have been used to study the effects of ML-145?

A7: Researchers have employed several in vitro models, including:

  • Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []
  • MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []
  • β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]

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